N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(N-methylmethanesulfonamido)acetamide N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(N-methylmethanesulfonamido)acetamide
Brand Name: Vulcanchem
CAS No.: 1226432-11-6
VCID: VC6316278
InChI: InChI=1S/C14H16FN5O4S3/c1-20(27(2,23)24)7-11(21)17-13-18-19-14(26-13)25-8-12(22)16-10-6-4-3-5-9(10)15/h3-6H,7-8H2,1-2H3,(H,16,22)(H,17,18,21)
SMILES: CN(CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2F)S(=O)(=O)C
Molecular Formula: C14H16FN5O4S3
Molecular Weight: 433.49

N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(N-methylmethanesulfonamido)acetamide

CAS No.: 1226432-11-6

VCID: VC6316278

Molecular Formula: C14H16FN5O4S3

Molecular Weight: 433.49

* For research use only. Not for human or veterinary use.

N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(N-methylmethanesulfonamido)acetamide - 1226432-11-6

Description

N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(N-methylmethanesulfonamido)acetamide is a complex organic compound belonging to the class of thiadiazole derivatives. It is characterized by its unique chemical structure, which includes a fluorophenyl group, a thiadiazole moiety, and a methanesulfonamide functional group. This compound is primarily utilized in research settings due to its potential biological activities and versatility in chemical reactions.

Synthesis and Purification

The synthesis of this compound typically involves several key steps, requiring careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Advanced techniques like chromatography may be employed for purification to ensure the compound's quality and consistency.

Biological Activities and Potential Applications

Thiadiazole derivatives, including N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(N-methylmethanesulfonamido)acetamide, are known for their diverse pharmacological activities. These include antimicrobial, anti-inflammatory, and potentially anticancer properties, although specific biological activities of this compound have not been extensively detailed in the literature . The mechanism of action may involve interactions with specific biological targets such as enzymes or receptors, suggesting its potential as a lead compound in drug discovery processes.

Data Tables

Given the specific nature of the compound and the limited availability of detailed data, the following table provides a general overview of the properties and potential applications of thiadiazole derivatives, which can serve as a context for understanding N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(N-methylmethanesulfonamido)acetamide:

Property/ApplicationDescription
Chemical StructureIncludes fluorophenyl, thiadiazole, and methanesulfonamide groups.
Molecular WeightApproximately 433.49 g/mol.
Biological ActivitiesAntimicrobial, anti-inflammatory, and potential anticancer properties .
SynthesisRequires controlled reaction conditions and purification techniques.
Potential ApplicationsDrug discovery targeting various biological pathways.
CAS No. 1226432-11-6
Product Name N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(N-methylmethanesulfonamido)acetamide
Molecular Formula C14H16FN5O4S3
Molecular Weight 433.49
IUPAC Name N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-[methyl(methylsulfonyl)amino]acetamide
Standard InChI InChI=1S/C14H16FN5O4S3/c1-20(27(2,23)24)7-11(21)17-13-18-19-14(26-13)25-8-12(22)16-10-6-4-3-5-9(10)15/h3-6H,7-8H2,1-2H3,(H,16,22)(H,17,18,21)
Standard InChIKey OBDGWPOIWMNEPS-UHFFFAOYSA-N
SMILES CN(CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2F)S(=O)(=O)C
Solubility not available
PubChem Compound 49671111
Last Modified Aug 18 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator